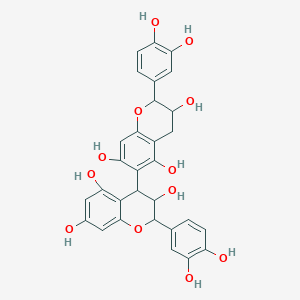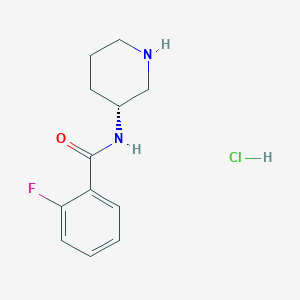
(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with carbon dioxide to form carbamic acid, which can then be esterified .Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also appears to have a cyclopropane ring, which is a three-membered ring of carbon atoms .Chemical Reactions Analysis
Carbamates undergo hydrolysis under both acidic and basic conditions to yield the corresponding alcohol and amine or ammonia . The rate of this reaction can be influenced by the structure of the carbamate, particularly the substituents on the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar functional groups can influence properties like solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Process Development
(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is utilized in the synthesis of lymphocyte function-associated antigen 1 inhibitors. Its practical and scalable synthesis involves a one-pot, two-step telescoped sequence from readily available materials, including a modified Kulinkovich–Szymoniak cyclopropanation (Li et al., 2012).
Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. The process includes catalytic CBS asymmetric reduction and nitrile anion cyclization, leading to high yields and enantiomeric excesses (Chung et al., 2005).
Crystal Structure and Properties
Its crystal structure, showing hydrogen bonds between acidic protons from alkynes and amides, provides insights into molecular orientation and interactions. This understanding is crucial in designing molecules with specific properties and orientations (Baillargeon et al., 2014).
Antibacterial Applications
The compound is also explored in the context of antibacterial agents. Variants of this molecule, like VRC3375, show potential as peptide deformylase inhibitor-based antibacterial agents, offering a promising avenue for new antibiotic developments (Jain et al., 2003).
Drug Intermediate Synthesis
It serves as an intermediate in the synthesis of drug compounds. An efficient process for synthesizing important drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starts from itaconic acid ester, showcasing the compound's relevance in pharmaceutical manufacturing (Min, 2010).
Kinetic Studies
Kinetic studies of the elimination of heterocyclic carbamates, including this compound, in the gas phase provide valuable data for understanding its stability and reactivity under different conditions, which is essential for various applications (Brusco et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELTYIKYDOJJD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124413 | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286209-11-7 | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



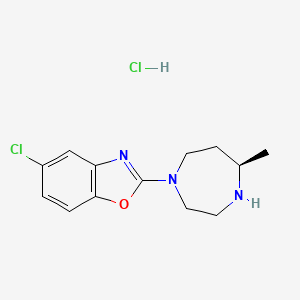

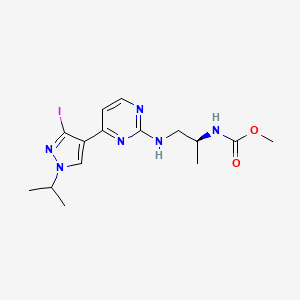
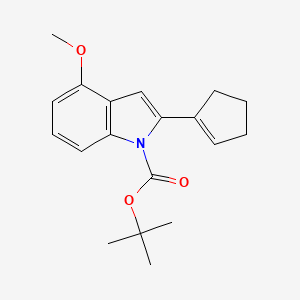


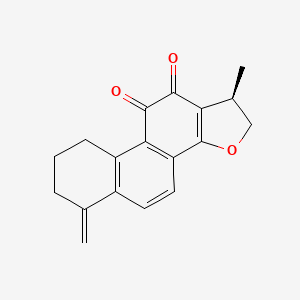
![2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027297.png)
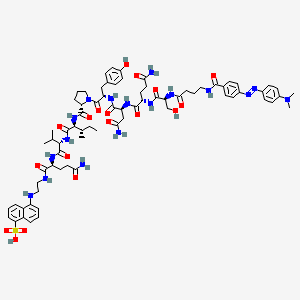
![2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B3027301.png)
